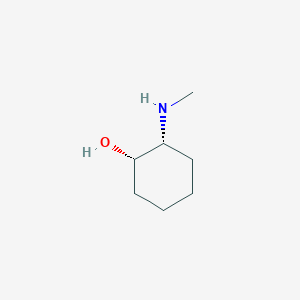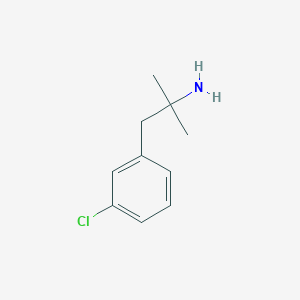![molecular formula C5H9NO2 B169186 Acetamide, N-[(2S)-oxiranylmethyl]- CAS No. 183805-10-9](/img/structure/B169186.png)
Acetamide, N-[(2S)-oxiranylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, N-[(2S)-oxiranylmethyl]-” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a mono-isotopic mass of 115.063332 Da .
Synthesis Analysis
A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . A highly effective approach for forming C–C and C–N bonds via co-electroreduction of CO2 and N2 has been presented, illuminating the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .Molecular Structure Analysis
The molecular structure of “Acetamide, N-[(2S)-oxiranylmethyl]-” has been determined using techniques such as FT-IR and 1H-NMR . The structure of acetamide has been studied extensively, and it has been found to be planar .Chemical Reactions Analysis
The reaction entails CO2 reduction to CO, C–C coupling leading to the formation of a ketene intermediate *CCO, N2 reduction, and C–N coupling between NH3 and *CCO culminating in the production of acetamide .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 294.0±13.0 °C at 760 mmHg, and a flash point of 131.6±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Biological and Environmental Impacts
- A comprehensive review of acetamide, formamide, and their mono and dimethyl derivatives by Kennedy (2001) updated the toxicological profile of these chemicals, highlighting their commercial importance and the biological consequences of exposure. This review emphasized the need for updated information due to the continued commercial use of these compounds and their environmental and biological impacts (Kennedy, 2001).
Pharmacological Synthesis and Activities
- Research by Al-Ostoot et al. (2021) on phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, discussed their chemical diversity and pharmacological significance. This literature survey provided insights into designing new derivatives with enhanced safety and efficacy for improving life quality (Al-Ostoot et al., 2021).
Environmental Protection and Adsorption
- A review focused on the adsorptive elimination of acetaminophen (a related compound) from water highlighted the importance of environmental protection and presented recent progress on acetaminophen adsorption. This review identified ZnAl/biochar as a highly effective adsorbent for removing acetaminophen from water, emphasizing the role of π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process (Igwegbe et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Several acetamide derivatives have been reported to act as antimicrobial agents, showing high effectiveness against Gram-positive and Gram-negative species . The use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds has been reported . These findings suggest potential future directions in the development of new antimicrobial agents and the synthesis of complex heterocyclic compounds.
Eigenschaften
IUPAC Name |
N-[[(2S)-oxiran-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVZPMDLRPWKZ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453297 |
Source


|
| Record name | N-[(2S)oxiranylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)oxiranylmethyl]acetamide | |
CAS RN |
183805-10-9 |
Source


|
| Record name | N-[(2S)oxiranylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
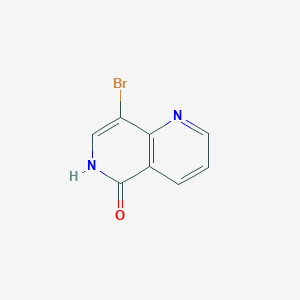
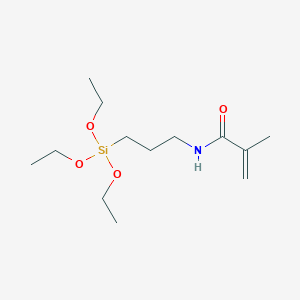
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
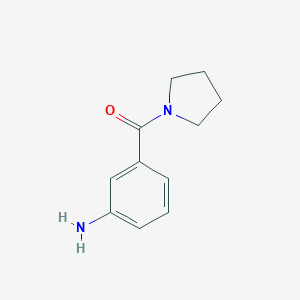

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
